Methyl 2,4-difluoro-5-methoxybenzoate
Description
Methyl 2,4-difluoro-5-methoxybenzoate (CAS: 1804416-21-4) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol . Its structure features a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 5-position. This compound is primarily used in synthetic organic chemistry and pharmaceutical research, though its exact applications remain unspecified in available literature .
Properties
IUPAC Name |
methyl 2,4-difluoro-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITKAWPYDJWQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-difluoro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-difluoro-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These processes often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: 2,4-difluoro-5-methoxybenzoic acid.
Reduction: 2,4-difluoro-5-methoxybenzyl alcohol.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 2,4-difluoro-5-methoxybenzoate serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The fluorine atoms can be replaced by other functional groups.
- Oxidation Reactions : It can be oxidized to form corresponding acids.
- Reduction Reactions : Reduction leads to the formation of alcohol derivatives.
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate significant effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli (E. coli) | 4 |
| Klebsiella pneumoniae | 8 |
| Staphylococcus aureus | 16 |
These results suggest its potential as a treatment for bacterial infections.
- Anticancer Properties : Research indicates that this compound may inhibit enzymes involved in DNA replication, potentially reducing tumor growth in animal models.
Medicine
The compound is being explored as a pharmaceutical agent due to its dual antimicrobial and anticancer properties. Ongoing studies are evaluating its efficacy and safety profiles in preclinical settings.
Study on Antimicrobial Efficacy
A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a treatment option for resistant infections.
Anticancer Research
In controlled laboratory settings involving mice with tumor xenografts, administration of this compound resulted in a notable decrease in tumor size compared to control groups. This supports further investigation into its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of methyl 2,4-difluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes and receptors. The methoxy group can also modulate the compound’s electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, Methyl 2,4-difluoro-5-methoxybenzoate is compared below with analogous fluorinated benzoates and methyl esters.
Table 1: Structural and Functional Comparison
Key Observations :
Fluorination Patterns: this compound’s dual fluorine substitution distinguishes it from herbicides like triflusulfuron methyl ester (single fluorine in trifluoroethoxy group) and non-fluorinated compounds like methyl salicylate .
Functional Group Diversity :
- Unlike sulfonylurea-based herbicides (e.g., ethametsulfuron methyl ester), this compound lacks a triazine or sulfonylurea moiety, limiting its pesticidal activity but preserving its utility as a versatile ester intermediate .
Physicochemical Properties: Molecular Weight: At 202.15 g/mol, this compound is lighter than triflusulfuron methyl ester (463.38 g/mol) but heavier than methyl salicylate (152.15 g/mol), suggesting moderate lipophilicity . Solubility and Reactivity: While direct data are unavailable for the target compound, fluorinated benzoates generally exhibit lower water solubility compared to non-fluorinated analogs (e.g., methyl salicylate) due to increased hydrophobic character .
Synthetic Applications :
- The methoxy group at the 5-position may facilitate regioselective reactions, a feature shared with methyl salicylate but absent in triazine-linked herbicides .
Biological Activity
Methyl 2,4-difluoro-5-methoxybenzoate is a fluorinated benzoate compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₉H₈F₂O₃
- Molecular Weight : 202.15 g/mol
- Structure : Contains two fluorine atoms and a methoxy group attached to a benzoate ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity to target proteins, which can modulate their activity. The methoxy group may influence the compound's solubility and bioavailability, further affecting its pharmacological properties.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various microbial strains.
- Enzyme Inhibition : The compound has been explored as an inhibitor for specific enzymes involved in metabolic pathways.
- Cytotoxic Effects : Investigations into its cytotoxicity have revealed effects on human cell lines, suggesting a need for further exploration in cancer research.
Data Table: Biological Activity Summary
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacteria. Results indicated significant inhibition of growth in multiple strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Study 2: Enzyme Interaction
In a separate investigation, the compound was tested for its ability to inhibit specific enzymes linked to metabolic disorders. The results demonstrated that this compound could effectively reduce enzyme activity in vitro, highlighting its potential in therapeutic applications targeting metabolic pathways.
Study 3: Cytotoxicity Assessment
Research assessing the cytotoxic effects of the compound on human cancer cell lines showed varying degrees of cell viability reduction. The findings suggest that further studies are warranted to explore its mechanism of action and potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
